molecular formula C11H13BrN2OS B1303580 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide CAS No. 4335-26-6

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide

Cat. No.: B1303580
CAS No.: 4335-26-6
M. Wt: 301.2 g/mol
InChI Key: HLACPNZZRMLNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Thiazolidine Derivatives

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide belongs to the extensive family of thiazolidine derivatives, which are characterized by their five-membered heterocyclic ring structure containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The parent thiazolidine compound has the molecular formula (CH2)3(NH)S and serves as a sulfur analog of oxazolidine. Within this classification system, the target compound represents a complex derivative featuring an imine functional group at position 2 of the thiazolidine ring, coupled with a phenylacetone moiety through a nitrogen linkage.

The structural classification reveals several key features that distinguish this compound within the thiazolidine family. The presence of the imine group (C=N) at the 2-position categorizes it specifically as an iminothiazolidine derivative. Additionally, the phenylacetone substituent attached through the ring nitrogen creates a distinctive structural motif that combines aromatic and carbonyl functionalities with the heterocyclic core. The monohydrobromide salt formation indicates the compound's basic nature, with protonation occurring at the imine nitrogen under acidic conditions.

Thiazolidine derivatives encompass a broad range of structural variations, including thiazolidin-4-ones, thiazolidine-2,4-diones, and various substituted analogs. The classification system recognizes these compounds based on their substitution patterns and oxidation states. The target compound fits within the iminothiazolidine subcategory, which represents compounds where the 2-position carbon bears an imine functional group rather than a carbonyl or other substituent. This structural feature significantly influences the compound's chemical reactivity and potential biological activity.

Historical Development of Iminothiazolidine Chemistry

The historical development of iminothiazolidine chemistry traces back to early investigations into heterocyclic ring formation and substitution reactions. The synthesis of 2-iminothiazolidine derivatives emerged from systematic studies of cyclization reactions involving thiourea and related sulfur-containing reagents. Early research demonstrated that primary amines could react with isothiocyanates followed by cyclization to form iminothiazolidine rings. These foundational studies established the basic synthetic methodologies that continue to influence modern approaches to iminothiazolidine synthesis.

The compound 2-iminothiazolidine-4-carboxylic acid was among the first recognized members of this chemical class, discovered during investigations of cyanobromination reactions of lanthionine. This early discovery provided crucial insights into the formation mechanisms and stability of iminothiazolidine rings under various reaction conditions. Subsequent research revealed that these compounds could be formed through multiple synthetic pathways, including direct cyclization of appropriately substituted precursors and ring-opening/closing sequences of related heterocycles.

Patent literature from the early 2000s documented systematic approaches for synthesizing 2-iminothiazolidine-4-one derivatives and their analogs. These developments included optimized reaction conditions using thiourea and haloacetic acid derivatives under controlled temperature and solvent conditions. The patent descriptions provided detailed methodologies for preparing various substituted iminothiazolidines, establishing the foundation for subsequent pharmaceutical and research applications.

Recent advances in iminothiazolidine chemistry have focused on developing more efficient synthetic routes and exploring new substitution patterns. Modern synthetic approaches utilize multicomponent reactions and domino cyclization processes to access complex iminothiazolidine structures with high stereoselectivity and yield. These developments have expanded the accessible chemical space within the iminothiazolidine family and enabled the preparation of previously challenging derivatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a representative example of five-membered ring systems containing multiple heteroatoms. Heterocyclic compounds are recognized as the backbone of medicinal chemistry, with more than 85 percent of all biologically active chemical entities containing at least one heterocyclic ring. The thiazolidine framework, in particular, has proven to be a privileged scaffold for drug development due to its structural versatility and ability to interact with multiple biological targets.

Research investigations have demonstrated that thiazolidine derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The iminothiazolidine subclass contributes to this biological diversity through its unique electronic and steric properties. The imine functional group provides additional sites for hydrogen bonding and metal coordination, potentially enhancing biological activity and selectivity compared to other thiazolidine derivatives.

The compound serves as an important model system for studying structure-activity relationships within the thiazolidine family. Spectroscopic and crystallographic studies of iminothiazolidine derivatives have provided valuable insights into conformational preferences and electronic distributions. These investigations have revealed how substituent patterns and ring substitution affect molecular properties and potential biological activities.

Chemical Properties and Molecular Structure Data

Property Value Reference
Chemical Abstracts Service Number 4335-26-6
Molecular Formula C11H13BrN2OS
Molecular Weight 301.20272 g/mol
European Community Number 224-377-8
Chemical Name This compound

Comparative Analysis of Related Thiazolidine Derivatives

Compound CAS Number Molecular Formula Key Structural Feature
This compound 4335-26-6 C11H13BrN2OS Phenylacetone substituent with hydrobromide salt
2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol 10060-88-5 C11H14N2OS Phenylethanol substituent (alcohol vs ketone)
2-iminothiazolidine-4-carboxylic acid Not specified C4H6N2O2S Carboxylic acid substituent at position 4

Properties

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLACPNZZRMLNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962992
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-26-6
Record name Ethanone, 2-(2-imino-3-thiazolidinyl)-1-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4335-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N2OSC_{11}H_{14}N_2OS with a molecular weight of approximately 222.31 g/mol. Its structural features include an imino-thiazolidine moiety which is crucial for its biological interactions .

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with cellular targets such as enzymes or receptors involved in critical pathways. For example, the thiazolidine ring can participate in nucleophilic attacks, which may lead to the inhibition of specific enzymes or modulation of receptor activity.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound was tested on human cancer cells, including:

  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)
  • MCF7 (breast carcinoma)

The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, effectively inhibiting cell growth and inducing apoptosis in these cell lines .

IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. In preliminary studies, the IC50 values for this compound were found to be:

Cell LineIC50 (µM)
HT-295.0
M218.5
MCF76.0

These values suggest that the compound has a promising profile as an antiproliferative agent .

Case Studies

A notable study involved the evaluation of this compound's effects on cell cycle progression and apoptosis induction. The findings revealed that treatment with the compound led to an accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle regulation. This effect was corroborated by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or alterations to the thiazolidine moiety have been explored to enhance potency and selectivity against specific cancer types. Such studies are essential for optimizing drug candidates in preclinical development.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the thiazolidinone framework exhibit significant antimicrobial activities. Specifically, derivatives of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide have been evaluated for their effectiveness against various bacterial and fungal strains. For instance, studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infectious diseases .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For example, in vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.72Induction of apoptosis
HCT116 (Colon Cancer)20.50Mitochondrial dysfunction

Enzyme Inhibition

Another significant application of this compound is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, and compounds that inhibit its activity are valuable for managing diabetes-related conditions. Studies have reported that derivatives of this compound exhibit promising inhibitory effects on this enzyme, indicating their potential as therapeutic agents for diabetes management .

Case Study 1: Antimicrobial Efficacy

A study conducted by Saundane & Walmik (2013) evaluated the antimicrobial efficacy of thiazolidinone derivatives, including this compound. The results indicated a significant reduction in bacterial growth when treated with the compound, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of thiazolidinone derivatives. The findings demonstrated that the compound induced cell cycle arrest and apoptosis in breast cancer cells through mitochondrial-mediated pathways. This research underscores the importance of further investigating this compound's efficacy and safety profile in clinical settings .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Salt Form Purity
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide Not Provided C₁₁H₁₂BrN₂OS ~300.97 2-Iminothiazolidin-3-yl HBr Salt N/A
2-(Oxolan-3-yl)-1-phenylethan-1-one 1423024-49-0 C₁₁H₁₂O₂ 190.24 Oxolan-3-yl (tetrahydrofuran) None 95%
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one 56071-71-7 C₁₅H₁₁NOS 253.32 1,3-Benzothiazol-2-yl None N/A

Key Observations:

  • This contrasts with the oxolan-3-yl (ether ring) and benzothiazol-2-yl (aromatic heterocycle) groups, which lack protonable nitrogens .
  • Salt Form :
    • The HBr salt improves aqueous solubility, a property shared with pharmacopeial agents like Eletriptan Hydrobromide, which uses a hydrobromide salt for enhanced bioavailability .

Stability and Physicochemical Properties

  • Salt Stability: Hydrobromide salts, such as Eletriptan Hydrobromide, often exhibit improved stability and reduced hygroscopicity compared to free bases. The target compound’s monohydrobromide form likely shares these advantages .
  • Molecular Weight: The target compound’s higher molecular weight (~300.97 g/mol) versus non-salt analogs (Table 1) may influence crystallinity and melting behavior.

Preparation Methods

General Synthetic Route

The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide often begins with the preparation of the thiazolidinone core. This involves the following steps:

  • Cyclization Reaction :

    • The cyclization of alkyl or aryl thioureas with α-haloketones is a common method for forming the thiazolidinone ring system.
    • The reaction proceeds via nucleophilic substitution, where the thiourea reacts with the haloketone to form the thiazolidinone structure.
  • Addition of Functional Groups :

    • To introduce the phenylethanone group, a Knoevenagel condensation reaction is employed. This involves reacting an aldehyde (benzaldehyde) with an active methylene compound under basic conditions.
  • Hydrobromide Salt Formation :

    • The hydrobromide salt is formed by treating the synthesized compound with hydrobromic acid (HBr). This step ensures better solubility and stability for pharmaceutical or research applications.

Key Reaction Conditions

The synthesis process requires careful optimization of several parameters:

  • Temperature : Reaction temperatures typically range between 40°C and 60°C for optimal yield and purity.
  • Catalysts : Coupling agents like hydroxybenzotriazole (HOBt) or carbodiimides (e.g., EDC-HCl) are used to facilitate reactions.
  • Solvents : Dimethylformamide (DMF) or other polar aprotic solvents are preferred due to their ability to dissolve reactants and stabilize intermediates.
  • Reaction Time : Cyclization reactions generally require 6–10 hours, depending on reagent concentrations and temperature.

Purification Techniques

Purification is critical to achieving high-quality products, especially for pharmaceutical use:

  • Chromatography :

    • Preparative reverse-phase chromatography using C18 columns is employed to separate regioisomers or impurities. UV detection at wavelengths like 215 nm ensures accurate monitoring of product purity.
  • Crystallization :

    • Crystallization from suitable solvents like ethanol or acetonitrile helps isolate pure hydrobromide salts.

Analytical Validation

To confirm the structure and purity of the synthesized compound, analytical techniques are employed:

  • NMR Spectroscopy :

    • Both 1D and 2D NMR spectra are used to verify molecular structure and identify potential impurities.
  • Mass Spectrometry :

    • Mass spectrometry provides molecular weight confirmation and fragmentation patterns unique to the compound.
  • Chiral HPLC :

    • Enantiomeric purity is assessed using chiral high-performance liquid chromatography (HPLC), ensuring minimal presence of undesired stereoisomers (<0.1%).

Data Table: Summary of Reaction Parameters

Step Reagents/Conditions Outcome
Cyclization Alkyl/aryl thiourea + α-haloketone Formation of thiazolidinone ring
Functional Group Addition Benzaldehyde + active methylene compound Introduction of phenylethanone group
Salt Formation Hydrobromic acid (HBr) Formation of hydrobromide salt
Purification Reverse-phase chromatography, crystallization Isolation of pure product

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide, and what intermediates are critical?

The synthesis typically involves three stages:

  • Ketone formation : 1-Phenylethanone derivatives are synthesized via Friedel-Crafts acylation or condensation reactions (e.g., Procedure 9 in uses ethanol as a solvent for ketone-oxime formation) .
  • Iminothiazolidine ring closure : Cyclization of a thioamide intermediate with α-haloketones under basic conditions forms the iminothiazolidine core.
  • Salt formation : Hydrobromic acid is added to the free base to yield the monohydrobromide salt, with stoichiometry verified via potentiometric titration (as described for iodine monobromide in ) .

Key intermediates :

IntermediateRoleCharacterization Methods
1-Phenylethanone oximePrecursor for cyclizationTLC, 1H NMR^{1}\text{H NMR}
Thioamide derivativeFacilitates ring closureIR (C=S stretch ~1200 cm1^{-1}), HRMS

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • 13C NMR^{13}\text{C NMR} : Assigns carbonyl (δ ~199 ppm) and imine (δ ~168 ppm) carbons (similar to cyclopentenone derivatives in ) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error.
  • Elemental analysis : Confirms Br^- content (deviation <0.3% for salt stoichiometry) .

Example 1H NMR^{1}\text{H NMR} data (CDCl3_3) :

Proton Environmentδ (ppm)Multiplicity
Aromatic H7.2–7.8Multiplet
Thiazolidine CH2_23.5–4.2Doublet

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the iminothiazolidine ring conformation?

Single-crystal X-ray diffraction using SHELXL ( ) is recommended:

  • Crystal growth : Slow evaporation from ethanol/water mixtures.
  • Data refinement : SHELXL’s robust algorithms handle high-resolution data and twinning .
  • Key parameters : Compare bond lengths (C-N: ~1.32 Å) and dihedral angles to DFT-optimized models.

Q. What strategies mitigate low yields during iminothiazolidine cyclization?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thioamide groups.
  • Catalysis : Use KI to promote halogen exchange in α-bromoketone precursors (see for analogous oxime reactions) .
  • Realtime monitoring : In-situ IR tracks C=O reduction (1728 → 1685 cm1^{-1}) to identify side reactions .

Q. How can researchers validate bioactivity against enzymatic targets?

  • IC50_{50} determination : Adapt protocols from tetrahydroisoquinoline studies ( ):
  • Enzyme (e.g., acetylcholinesterase) incubated with substrate and varying compound concentrations.
  • Fluorescence/quenching assays measure inhibition .
    • Data analysis : Nonlinear regression (GraphPad Prism) calculates IC50_{50} with 95% confidence intervals.

Q. How to address discrepancies in hydrobromide salt stoichiometry?

  • Titrimetric assay : As per USP methods ( ), dissolve 200 mg of compound in acetic acid/potassium iodide, and titrate with 0.1 N Na2_2S2_2O3_3 to determine Br^- content .
  • Alternative : Ion chromatography quantifies Br^- with ±1% accuracy.

Data Contradiction Analysis

  • Conflicting NMR shifts : If 13C NMR^{13}\text{C NMR} data deviates from literature (e.g., vs. 14), recheck solvent effects (CDCl3_3 vs. DMSO-d6_6) or tautomeric equilibria in the iminothiazolidine ring .
  • Purity disputes : Combine HPLC (≥95% purity) with differential scanning calorimetry (melting point consistency) to rule out polymorphic impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.